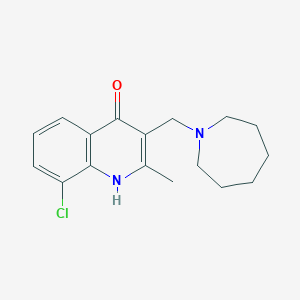![molecular formula C17H31N3O4 B5648763 2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that include piperidines, a significant group in medicinal chemistry due to their presence in many pharmacologically active molecules. Piperidines are six-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities.
Synthesis Analysis
Synthesis of piperidine derivatives often involves strategies such as cyclization reactions, substitutions, and the use of protecting groups to introduce functional moieties at specific positions on the ring. The synthesis of complex piperidines may also involve asymmetric synthesis methods to achieve the desired stereochemistry (Matarrese et al., 2000).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to determine the configuration and conformation of these molecules. The presence of substituents can significantly influence the molecule's geometry and, consequently, its interactions with biological targets (Khan et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of these compounds is often influenced by the substituents attached to the piperidine ring. For instance, electron-donating groups can enhance nucleophilicity, whereas electron-withdrawing groups can make the nitrogen more susceptible to oxidation (Mercadante et al., 2013).
properties
IUPAC Name |
2-[4-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidine-1-carbonyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-13-11-20(9-5-17(13,23)6-10-24-2)16(22)14-3-7-19(8-4-14)12-15(18)21/h13-14,23H,3-12H2,1-2H3,(H2,18,21)/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCNFNVSFLTIB-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
![3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5648692.png)


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)

![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)
![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)